5-Methoxy-4-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-7-6(4-5-10-7)9(8)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMBMRULROMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing of 5 Methoxy 4 Nitro 1h Indole
The synthesis of 5-Methoxy-4-nitro-1H-indole is a multi-step process that typically begins with a suitably substituted aniline (B41778) derivative. The most common and well-established methods for constructing the indole (B1671886) core, such as the Fischer, Bischler, and Hemetsberger indole syntheses, are often employed. chim.it
A prevalent synthetic route involves the nitration of 5-methoxyindole (B15748). smolecule.com This electrophilic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's regioselectivity and prevent over-nitration. smolecule.comvulcanchem.com The 5-methoxy group directs the incoming nitro group to the adjacent 4-position.
Another approach starts with a substituted phenylhydrazine (B124118), which is then cyclized with a ketone or aldehyde in a Fischer indole synthesis. vulcanchem.comvulcanchem.com For the synthesis of this compound, a plausible starting material would be a phenylhydrazine derivative carrying the methoxy (B1213986) and nitro substituents in the appropriate positions.
The table below outlines a representative synthetic protocol for the preparation of this compound, highlighting the key reaction steps and conditions.
| Step | Reagents and Conditions | Product |
| Nitration | 5-Methoxyindole, Nitric Acid, Sulfuric Acid, Low Temperature | This compound |
| Isolation | Neutralization, Extraction with an organic solvent | Purified this compound |
Mechanistic Investigations of Reactions Involving 5 Methoxy 4 Nitro 1h Indole
Elucidation of Reaction Pathways in Indole (B1671886) Formation
The synthesis of 5-Methoxy-4-nitro-1H-indole and its derivatives often involves classical indole formation strategies, which have been adapted to accommodate the specific substituents.
One of the most common methods for constructing the indole core is the Fischer indole synthesis . This reaction typically involves the cyclization of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. vulcanchem.comrsc.org For the synthesis of this compound, a plausible pathway would start with a correspondingly substituted phenylhydrazine.
Another significant pathway is the nitration of a pre-existing indole . The direct nitration of 5-methoxyindole (B15748) is a common method for synthesizing this compound. smolecule.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction's regioselectivity and prevent over-nitration. vulcanchem.comsmolecule.com
The Bartoli indole synthesis and Hemetsberger indole synthesis are also among the widely used methods for constructing methoxy-activated indoles. chim.it These methods, along with others like the Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert syntheses, provide alternative routes to the indole core structure. rsc.orgchim.it
A plausible synthetic route for a related compound, 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole, illustrates a multi-step functionalization of the indole ring. This includes:
Indole Ring Formation: Cyclization via the Fischer indole synthesis. vulcanchem.com
Nitration: Electrophilic nitration at the 4-position. vulcanchem.com
Difluoromethylation: Introduction of the -CF₂H group. vulcanchem.com
Methoxy (B1213986) Group Installation: Alkylation to add the methoxy group. vulcanchem.com
Detailed Analysis of Electrophilic and Nucleophilic Aromatic Substitution on Nitroindoles
The indole ring is an electron-rich system, making it susceptible to electrophilic substitution. However, the presence of the nitro group significantly deactivates the ring towards electrophiles, while the methoxy group has an activating effect. chim.it
Electrophilic Aromatic Substitution: The methoxy group at the 5-position is an electron-donating group, which generally directs electrophilic substitution to the C4 and C6 positions. Conversely, the nitro group at the C4-position is a strong electron-withdrawing group, deactivating the benzene (B151609) ring and directing incoming electrophiles to the meta position (C6). The interplay of these two groups, along with the inherent reactivity of the indole's pyrrole (B145914) ring (especially at C3), creates a complex reactivity profile. For instance, the Vilsmeier-Haack reaction, a type of electrophilic substitution, on 5-nitro-1H-indole can lead to the formation of a carbaldehyde at the C3 position. d-nb.info
Competition experiments between 1H-indole and 5-nitro-1H-indole have shown that the unsubstituted indole is significantly more reactive towards electrophiles. researchgate.net
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution on the indole ring. mdpi-res.com This type of reaction is generally difficult on electron-rich aromatic systems but becomes feasible when strong electron-withdrawing groups are present. The nitro group can be displaced by various nucleophiles. mdpi-res.com Additionally, other leaving groups on the ring, such as halogens, can be substituted by nucleophiles, a reaction also promoted by the nitro group. For example, a bromo-substituent can be replaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide. smolecule.com
The mechanism of S_NAr reactions typically proceeds in a stepwise manner, involving the formation of a Meisenheimer complex as an intermediate. masterorganicchemistry.comacs.org However, concerted mechanisms have also been reported. acs.org
Reaction Kinetics and Thermodynamic Considerations in Indole Derivatization
The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of the substituents. The strong electron-withdrawing nitro group generally increases the reaction rates of nucleophilic substitutions by stabilizing the negatively charged intermediate (Meisenheimer complex). science.gov
In electrophilic substitution reactions, the electron-donating methoxy group would be expected to increase the rate of reaction. However, the deactivating effect of the nitro group often dominates, leading to slower reaction rates compared to unsubstituted or only methoxy-substituted indoles. researchgate.net For example, in the synthesis of 3-substituted indoles, derivatives bearing electron-withdrawing groups on the indole nucleus sometimes require longer reaction times. nih.gov
Thermodynamic stability of intermediates and products is also a key factor. In nucleophilic aromatic substitution, the stability of the Meisenheimer complex is crucial for the reaction to proceed. The presence of the nitro group significantly stabilizes this intermediate.
Kinetic studies have been employed to elucidate reaction mechanisms, such as in the palladium-catalyzed synthesis of 2-phenylquinolin-4(1H)-ones, where the electronic influence of substituents on the reaction rate was quantified. acs.orgacs.org
Role of Catalysts and Reagents in Directed Synthesis and Transformation
A wide array of catalysts and reagents are employed to control the regioselectivity and efficiency of reactions involving this compound and its derivatives.
Catalysts:
Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. chim.itnih.gov For instance, Pd(PPh₃)₄ and PdCl₂ have been used in the synthesis of bis-indole derivatives. chim.it
Copper catalysts , like CuI, are used in reactions such as N-H arylation and the introduction of difluoromethyl groups. vulcanchem.comchim.itacs.org
Iron complexes , such as [Fe(salen)₂]-μ-oxo, have been used as precatalysts for the reduction of nitro groups. nih.gov
Lewis acids like AlCl₃, and Brønsted acids like polyphosphoric acid (PPA), are often used to catalyze Friedel-Crafts type reactions and indole ring closure. researchgate.net
Organocatalysts , such as L-proline, have been shown to be effective in the synthesis of 3-substituted indoles. nih.gov
Reagents:
Reducing agents: The reduction of the nitro group to an amine is a common transformation. Reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst, tin(II) chloride (SnCl₂), or sodium dithionite (B78146) are frequently used. smolecule.commdpi.com
Nitrating agents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard reagent for nitration. vulcanchem.comsmolecule.com
Halogenating agents: N-bromosuccinimide (NBS) is a common reagent for the selective bromination of indoles. chim.it
Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used in alkylation and substitution reactions to deprotonate the indole nitrogen or other acidic protons. vulcanchem.comd-nb.info
Vilsmeier reagent (POCl₃/DMF) is used for the formylation of indoles, typically at the C3 position. d-nb.info
The choice of catalyst and reagent is critical for achieving the desired transformation with high yield and selectivity, as summarized in the following table.
| Reaction Type | Catalyst/Reagent | Purpose |
| Indole Formation | Polyphosphoric acid, AlCl₃ | Fischer Indole Synthesis |
| Nitration | HNO₃/H₂SO₄ | Introduction of nitro group |
| Reduction of Nitro Group | H₂/Pd/C, SnCl₂ | Conversion of -NO₂ to -NH₂ |
| Halogenation | N-bromosuccinimide (NBS) | Bromination of the indole ring |
| Formylation | POCl₃/DMF (Vilsmeier reagent) | Introduction of an aldehyde group |
| Cross-Coupling | Pd(PPh₃)₄, CuI | C-C and C-N bond formation |
| Alkylation | CH₃I, K₂CO₃ | Introduction of alkyl groups |
Computational and Theoretical Studies on 5 Methoxy 4 Nitro 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties, spectroscopic characteristics, and reactivity of 5-methoxy-4-nitro-1H-indole.
The electronic structure of this compound is significantly influenced by the interplay between the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group attached to the indole (B1671886) core. DFT calculations are used to model the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The methoxy group tends to increase the energy of the HOMO, while the nitro group lowers the energy of theLUMO. This combined effect reduces the HOMO-LUMO energy gap, which is a key determinant of the molecule's chemical reactivity and optical properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps, generated from electronic structure calculations, visualize the charge distribution and reactive sites. For this molecule, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro and methoxy groups, indicating sites susceptible to electrophilic attack. researchgate.netacs.org Regions of positive potential (blue) are anticipated near the indole N-H proton, highlighting its hydrogen-bond-donating capability. acs.org
Time-Dependent DFT (TD-DFT) is the standard method for investigating the electronic excited states. researchgate.net The lowest energy singlet excited states (S₁ and S₂) of the indole chromophore are typically π → π* transitions, known as ¹Lₐ and ¹Lₑ states. chemrxiv.orgnih.gov The presence of substituents modifies the energy and character of these states. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states, providing a theoretical basis for the molecule's UV-visible absorption spectrum. chemrxiv.orgresearchgate.net
Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Studies This table presents typical data obtained from DFT calculations on substituted indole systems to illustrate the expected properties of this compound.
| Property | Predicted Characteristic for this compound | Rationale based on Analogous Systems |
|---|---|---|
| HOMO Energy | Elevated relative to unsubstituted indole | Influence of the electron-donating -OCH₃ group. researchgate.net |
| LUMO Energy | Lowered relative to unsubstituted indole | Influence of the electron-withdrawing -NO₂ group. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Relatively small | Combined effect of donor and acceptor groups enhances polarizability and reactivity. researchgate.net |
| First Excited State (S₁) | Likely a π → π* transition (¹Lₐ or ¹Lₑ) | Characteristic of the indole chromophore, energy is modulated by substituents. chemrxiv.orgnih.gov |
| Dipole Moment | Significant | Increased due to the strong electron-withdrawing and donating groups creating charge separation. nih.gov |
Quantum chemical calculations are highly effective in predicting vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can be correlated with experimental measurements for structural confirmation.
DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often systematically scaled to account for anharmonicity and basis set limitations, yielding excellent agreement with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. csic.esnih.gov This allows for precise assignment of spectral bands to specific molecular motions, such as the N-H stretch of the indole ring, the symmetric and asymmetric stretches of the NO₂ group, and the C-O stretch of the methoxy group. csic.esresearchgate.net
Similarly, as noted in the previous section, TD-DFT calculations predict the electronic transitions and their corresponding absorption wavelengths (λ_max) and oscillator strengths. researchgate.net These theoretical UV-Vis spectra can be compared with experimental data. The solvent environment, which can significantly impact spectral features, can be modeled using computational approaches like the Polarizable Continuum Model (PCM). researchgate.net
Table 2: Predicted Vibrational Frequencies and Their Correlation with Experimental Data This table shows representative calculated vibrational frequencies for key functional groups in a molecule like this compound, compared with typical experimental ranges.
| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Indole N-H | Stretching | 3450-3500 | 3400-3500 csic.es |
| Aromatic C-H | Stretching | 3050-3150 | 3000-3100 researchgate.net |
| Nitro NO₂ | Asymmetric Stretch | 1520-1560 | 1510-1570 csic.es |
| Nitro NO₂ | Symmetric Stretch | 1340-1380 | 1335-1385 csic.es |
| Methoxy C-O | Asymmetric Stretch | 1230-1270 | 1220-1260 csic.es |
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. e3s-conferences.org For a given reaction involving this compound, calculations can identify the structures of reactants, intermediates, transition states, and products.
A key aspect of this analysis is the location of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. e3s-conferences.orgresearchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction kinetics. e3s-conferences.org For example, in electrophilic substitution reactions, a common pathway for indoles, DFT can be used to model the formation of the sigma complex (an intermediate) and locate the associated transition states. The directing effects of the methoxy and nitro groups can be rationalized by comparing the activation energies for substitution at different positions on the indole ring. researchgate.net Analysis of the transition state's geometry and vibrational modes confirms that it correctly connects the reactants and products. e3s-conferences.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into conformational flexibility and intermolecular interactions that are not accessible through static quantum chemical calculations.
While the core indole ring is rigid, this compound possesses conformational flexibility due to the rotation of the methoxy and nitro substituents around their single bonds to the aromatic ring. MD simulations can explore the conformational space of the molecule over time, typically on the nanosecond to microsecond timescale. mdpi.com
By tracking the dihedral angles of these substituents, simulations can identify the most stable (lowest energy) conformations and the rotational energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding pocket or how it packs in a crystal lattice. The simulations account for thermal fluctuations and solvent effects, providing a realistic picture of the molecule's dynamic behavior in different environments. mdpi.com
MD simulations are a cornerstone of modern drug discovery and molecular biology for studying how a ligand like this compound interacts with a biological target, such as an enzyme or receptor. mdpi.comnih.gov The process typically begins with molecular docking, which predicts a plausible binding pose of the ligand in the receptor's active site. researchgate.netjbcpm.com
This docked complex is then subjected to an MD simulation, usually in a simulated aqueous environment. The simulation reveals the stability of the binding pose and provides a detailed, dynamic picture of the intermolecular interactions. mdpi.comresearchgate.net Key interactions that can be monitored include:
Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups can act as acceptors. mdpi.com
Hydrophobic Interactions: The indole ring itself can form hydrophobic contacts with nonpolar amino acid residues. researchgate.net
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
By analyzing the simulation trajectory, researchers can calculate binding free energies and identify the specific amino acid residues that are critical for ligand recognition and binding affinity. nih.gov
Table 3: Potential Intermolecular Interactions in Ligand-Receptor Binding This table outlines the types of non-covalent interactions that this compound could form within a hypothetical protein binding site, based on studies of similar indole ligands.
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Indole N-H | Aspartate (Asp), Glutamate (Glu), Serine (Ser) mdpi.com |
| Hydrogen Bond (Acceptor) | Nitro O, Methoxy O | Arginine (Arg), Lysine (Lys), Serine (Ser), Asparagine (Asn) mdpi.com |
| Hydrophobic Contact | Benzene (B151609) portion of indole ring | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) researchgate.net |
| π-π Stacking | Indole aromatic system | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) researchgate.net |
In Silico Approaches for Structure-Activity Relationship (SAR) and Drug Design
Computational and theoretical studies are pivotal in modern drug discovery, providing a framework for understanding how the chemical structure of a compound like this compound influences its biological activity. Through in silico methods, researchers can predict molecular interactions, optimize lead compounds, and design new derivatives with enhanced potency and selectivity. These approaches for Structure-Activity Relationship (SAR) and drug design are especially valuable for scaffolds like the indole nucleus, which is a common feature in many pharmacologically active agents. nih.govpnrjournal.com
In silico techniques for SAR analysis of indole derivatives, including those with methoxy and nitro substitutions, often involve a combination of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations. worldscientific.comderpharmachemica.com These methods help elucidate the electronic and steric effects of substituents on the indole ring and their impact on target binding.
The introduction of a nitro group (-NO₂) and a methoxy group (-OCH₃) onto the indole scaffold, as in this compound, significantly alters its electronic properties and potential for molecular interactions. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. Their positions on the benzene ring of the indole nucleus create a unique electronic profile that can be analyzed computationally to predict binding affinity to various biological targets. derpharmachemica.comnih.gov
Research into related substituted indoles demonstrates the critical role of these functional groups in defining biological activity. For instance, studies on a series of 5-nitroindole (B16589) derivatives have shown their ability to bind and stabilize c-Myc G-quadruplex (G4) DNA, leading to the downregulation of the c-Myc oncogene and subsequent anticancer effects. nih.gov Biophysical analyses and NMR spectroscopy on these related compounds revealed that the substituted 5-nitroindole scaffold interacts with the terminal G-quartets of the G-quadruplex structure. nih.gov
Molecular docking simulations are frequently employed to visualize and quantify the interactions between indole derivatives and their target proteins. researchgate.net These studies often reveal that the indole moiety penetrates deep into hydrophobic pockets of receptor binding sites, forming interactions with key amino acid residues. researchgate.net For nitro-substituted indoles, the nitro group can form specific hydrogen bonds or electrostatic interactions that anchor the ligand within the active site, contributing to higher binding affinity. researchgate.net For example, computational studies on isatin (B1672199) derivatives, which share the indole core, use in silico tools to design novel compounds by adding functional groups like nitro and methoxy to the benzene ring and predict their drug-like properties. pnrjournal.com
The following tables summarize findings from studies on related indole derivatives, illustrating the impact of nitro and methoxy substitutions on biological activity, which provides a basis for understanding the potential of this compound in drug design.
Table 1: Effect of Nitro Group Substitution on Activity of Indole Derivatives This table presents data on how the addition of a nitro group affects the biological potency in different indole-based molecular scaffolds.
| Compound Series | Base Compound | Nitro-Substituted Analogue | Activity Change | Target/Assay | Reference |
| Amidinohydrazones | 5-Fluoro-indole (EC₅₀: 250-350 nM) | 5-Nitro-indole (EC₅₀: 250-350 nM) | Potency maintained | RXFP3/4 Receptors | nih.gov |
| Betulinic Acid Hybrids | 4-Methoxy-cinnamate (EC₅₀: 0.076 μM) | 4-Nitro-cinnamate (EC₅₀: 0.36 μM) | Potency decreased | Anti-HIV | nih.gov |
| Indole Thiosemicarbazones | Unsubstituted Phenyl | 4-Nitro-phenyl (IC₅₀: 15.26 μM) | Potent activity observed | Tyrosinase Inhibition | rsc.org |
| 5-Methoxy Indole Piperazines | 4'-Methyl-phenyl | 4'-Nitro-phenyl (IC₅₀: 0.40 mM) | Stronger activity | Membrane Stabilization | jrespharm.com |
Table 2: Comparative Activities of Methoxy-Substituted Indole Derivatives This table showcases the inhibitory concentrations of various methoxy-indole derivatives, providing context for the methoxy component of the target compound.
| Compound Structure | IC₅₀ / EC₅₀ | Target/Assay | Reference |
| 5-Methoxy-indole derivative 2 | 0.68 mM | Membrane Stabilization | jrespharm.com |
| 5-Methoxy-1H-indole-2-carboxylic acid derivative 13a | 0.053 μM | Anti-HIV | nih.gov |
| 3-Methoxy-cinnamate derivative 9d | 0.15 μM | Anti-HIV | nih.gov |
| 5-Methoxy-indole thiosemicarbazone 5a | 24.16 μM | Tyrosinase Inhibition | rsc.org |
These in silico approaches and SAR findings from related molecules underscore the potential of this compound as a scaffold for drug design. The combination of electron-donating and electron-withdrawing groups at specific positions suggests a complex interaction profile that can be computationally modeled and exploited to design potent and selective therapeutic agents. nih.govnih.gov Further theoretical investigations could focus on predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and exploring a wider range of biological targets for this specific compound. pnrjournal.com
Biological and Biomedical Research Applications of 5 Methoxy 4 Nitro 1h Indole Derivatives
Medicinal Chemistry Applications
The privileged indole (B1671886) nucleus, functionalized with methoxy (B1213986) and nitro substituents, has been extensively explored in medicinal chemistry, leading to the discovery of potent agents for various diseases.
The quest for novel anticancer agents has led researchers to investigate 5-methoxy-4-nitro-1H-indole derivatives, which have shown promise through multiple mechanisms of action, including the inhibition of critical enzymes and the induction of non-apoptotic cell death pathways.
NAD(P)H:quinone oxidoreductase 1 (NQO1) Inhibition: NQO1 is an enzyme often overexpressed in solid tumors, including pancreatic cancer. nih.govresearchgate.net Its inhibition has been explored as a therapeutic strategy. The compound 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, known as ES936, is a potent, mechanism-based inhibitor of NQO1. nih.govresearchgate.netmdpi.com Studies have shown that ES936 effectively inhibits NQO1 activity in human pancreatic cancer cell lines like MIA PaCa-2 and BxPC-3, with IC50 values of 108 and 365 nmol/L, respectively. nih.govresearchgate.net This inhibition suppresses the malignant phenotype and leads to significant growth inhibition. nih.govresearchgate.net The inhibition of NQO1 by such indolequinones is related to the pKa of the leaving group at the (indol-3-yl)methyl position; more acidic leaving groups result in more efficient inhibition. mdpi.com The ability of NQO1 to bioactivate quinone-containing drugs, such as the Hsp90 inhibitor 17-AAG, is also noteworthy. The cytotoxicity of 17-AAG is significantly enhanced in cells with high NQO1 expression, an effect that can be abrogated by the NQO1 inhibitor ES936. d-nb.info
Methuosis Induction: Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell rupture. This pathway presents a promising therapeutic strategy, especially for cancers resistant to traditional apoptosis-inducing drugs. nih.gov A class of indole-based chalcones has been identified as potent inducers of methuosis. researchgate.net Among these, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) stands out. nih.gov MOMIPP induces methuosis at low micromolar concentrations in various cancer cell lines, including temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. nih.gov The methuosis-inducing activity is dependent on the specific substitution pattern of the indole and pyridine (B92270) rings. mdpi.com While MOMIPP is a potent methuosis inducer, other derivatives like 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides have also been developed, with compound 12A effectively inducing methuosis in cancer cells while showing low toxicity to normal cells. vulcanchem.com
The functional groups of this compound derivatives are crucial for their activity against various pathogens.
Antimicrobial Activity: Indole derivatives, including those with nitro substitutions, have demonstrated significant antimicrobial properties. mdpi.comsmolecule.com Structurally related analogues of 3-(difluoromethyl)-5-methoxy-4-nitro-1H-indole show potent activity against Gram-positive bacteria such as Staphylococcus aureus (MIC = 16 µg/mL) and fungi like Candida albicans (MIC = 32 µg/mL). vulcanchem.com The nitro group is thought to facilitate redox cycling, which generates reactive oxygen species that can disrupt microbial cell membranes. vulcanchem.com Furthermore, 5-nitroindole-2,3-dione derivatives have been synthesized and evaluated, showing a range of biological activities including antimicrobial effects. vulcanchem.com Studies on 5-nitroindole-rhodanine conjugates have also identified compounds with leishmanicidal activity. nih.gov
Antitrypanosomatid Potential: Trypanosomatid diseases, such as leishmaniasis and trypanosomiasis, are caused by protozoan parasites. nih.gov Nitroaromatic compounds are a key area of research for new treatments due to their potential for selective activation by nitroreductases (NTRs) present in the parasites but absent in humans. nih.gov A study on novel 5-nitroindole-rhodanine conjugates revealed several compounds with significant activity against Leishmania species. nih.gov Specifically, conjugate 3d showed nanomolar cidal activity against L. major and greater selectivity than the reference drug amphotericin B. nih.gov While these compounds were highly effective against Leishmania, they did not show similar activity levels against Trypanosoma species in the same study. nih.gov Other research has highlighted that 5-nitro-2-furancarboxylamides possess potent trypanocidal activity against Trypanosoma brucei. acs.org
Indole derivatives are well-known for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the indole ring, including methoxy groups, plays a vital role in modulating this activity. mdpi.comjrespharm.com
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity. mdpi.com Compounds with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions on the Schiff base moiety were particularly potent. mdpi.com One of the most active compounds, S3 , was found to be a selective COX-2 inhibitor, which is advantageous as it provides gastric sparing activity compared to non-selective COX inhibitors. mdpi.com
In another study, novel piperazine-substituted 5-methoxy indole derivatives were evaluated. jrespharm.com The presence of a nitro group at the 4'-position of the phenyl piperazine (B1678402) moiety in compound 10 resulted in stronger membrane stabilization activity (IC50= 0.40 mM) compared to derivatives with other substituents, indicating potent anti-inflammatory potential. jrespharm.com The 5-methoxy group on the indole ring was found to contribute to the increased anti-inflammatory potency of the compounds. jrespharm.com
The structural similarity of the indole core to endogenous neurotransmitters like serotonin (B10506) has made its derivatives a rich source for developing agents targeting the central nervous system.
Melatonin (B1676174) Receptor Modulation: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms primarily through MT1 and MT2 receptors. nih.govresearchgate.net A third melatoninergic binding site, MT3 (now identified as the enzyme NQO2), also exists. nih.gov The introduction of a nitro group at the 4-position of the melatonin scaffold has profound effects on receptor affinity and selectivity. nih.gov The 4-nitro analogue of melatonin (5) loses affinity for MT1 and MT2 receptors but displays very high, nanomolar affinity and selectivity for the MT3 binding site. nih.gov Further N-methylation of the indole nucleus in this compound yields N-(2-(5-methoxy-1-methyl-4-nitroindol-3-yl)ethyl)-acetamide (17) , which is the most potent and selective MT3 ligand identified in that study. nih.gov These selective ligands are crucial tools for elucidating the physiological roles of the MT3 site. nih.gov
Dopamine (B1211576) and Serotonin Receptor Interactions: Derivatives of 5-methoxy-1H-indole are being investigated as ligands for dopamine and serotonin receptors, which are key targets for treating psychiatric disorders. nih.govresearchgate.net For example, D2AAK1 (3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one) has been identified as a multi-target ligand for dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, showing potential antipsychotic and pro-cognitive effects. researchgate.net Molecular modeling studies show that for many of these ligands, the indole moiety penetrates deep into the receptor's hydrophobic cavity. nih.govresearchgate.net The 5-methoxy group, in particular, has been shown to increase affinity for the 5-HT1A receptor. uchile.cl
Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.
For Anticancer Activity: In the development of indole-based chalcones as methuosis inducers, SAR studies revealed key features for optimal activity. For the lead compound MOMIPP, a 5-methoxy group on the indole ring substantially improved activity compared to the unsubstituted version. nih.gov However, a 5-hydroxyl group was detrimental to activity. nih.gov For a series of 5-nitroindole (B16589) derivatives designed as c-Myc G-quadruplex binders, SAR studies showed that the pyrrolidine-substituted 5-nitroindole scaffold was a promising basis for developing new anticancer drugs. d-nb.infonih.gov
For Melatonin Receptor Binding: SAR studies on nitro-substituted melatonin analogues were highly informative. A nitro group at the 4-position of the indole ring was found to be critical for high affinity and selectivity towards the MT3 binding site, while 6- or 7-nitro substitution abolished MT3 affinity. nih.gov N-methylation of the indole of the 4-nitro derivative further potentiated this MT3-selective effect. nih.gov
For Serotonin and Dopamine Receptor Interactions: For a series of 3-indolylpropyl derivatives, the introduction of a methoxy group at the C5 position of the indole ring consistently led to an increase in affinity for the 5-HT1A receptor. uchile.cl Docking studies for various indole derivatives targeting serotonin and dopamine receptors have shown that the indole moiety typically interacts with a hydrophobic microdomain within the receptor, and a protonatable nitrogen atom often forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32). nih.gov
The following table summarizes the structure-activity relationships for different biological targets.
| Biological Target/Activity | Key Structural Moiety | Favorable Substitutions | Unfavorable Substitutions | Reference |
|---|---|---|---|---|
| Methuosis Induction | Indole-based chalcone (B49325) (e.g., MOMIPP) | 5-methoxy on indole ring; Pyridine at propenone | 5-hydroxy on indole ring | nih.gov |
| NQO1 Inhibition | Indolequinone (e.g., ES936) | (indol-3-yl)methyl position with acidic leaving groups | Poorer leaving groups (less acidic) | mdpi.com |
| MT3 Receptor Affinity | N-acetyl-5-methoxytryptamine scaffold | 4-nitro on indole ring; N-methylation of indole | 6-nitro or 7-nitro on indole ring | nih.gov |
| 5-HT1A Receptor Affinity | Indolealkylpiperazine | 5-methoxy on indole ring | Lack of a basic nitrogen in the side chain | uchile.cl |
| Anti-inflammatory (Membrane Stabilization) | 5-methoxy-indole-piperazine | 4'-nitro on phenylpiperazine ring | - | jrespharm.com |
Neurological and Psychiatric Applications (e.g., Melatonin Receptor Modulation, Dopamine and Serotonin Receptor Interactions)
Application in Fluorescent Probe Development
The intrinsic fluorescence of the indole scaffold makes its derivatives attractive candidates for the development of fluorescent probes to study biological systems. However, the natural fluorescence of indoles often overlaps with that of amino acids like tryptophan, limiting their application. nih.gov
To overcome this, researchers have modified the indole structure to shift its optical properties. Substituted nitroindole nucleosides have been developed for use as building blocks in labeled oligonucleotide probes for nucleic acid detection. google.com These probes can be used in various applications, including hybridization assays. google.com
Furthermore, indole aldehydes, which can be derived from 5-methoxy-indoles, serve as precursors for fluorescent sensors, for instance, in the detection of metal ions. vulcanchem.com While direct application of this compound as a fluorescent probe is not extensively documented, its structural motifs are present in compounds designed for such purposes. For example, indole derivatives have been functionalized with various fluorescent tags to create high-affinity probes for studying σ receptors, which are implicated in cancer and neurodegenerative diseases. acs.org The development of photo-activatable ("caged") ligands for melatonin receptors, using o-nitrobenzyl groups attached to the indole nitrogen, further highlights the utility of the nitro-indole scaffold in creating advanced tools for biological research. nih.gov
Design Principles for Nitroindole-Based Fluorescent Sensors
The design of fluorescent sensors based on the nitroindole framework leverages the strong electron-withdrawing nature of the nitro group, which can act as an effective fluorescence quencher through mechanisms like photoinduced electron transfer (PET). The core principle often involves a "fluorophore-quencher" dyad, where the nitroindole moiety suppresses the emission of a nearby fluorophore. The sensing event is triggered by a specific interaction with an analyte, which disrupts the quenching mechanism and leads to a "turn-on" fluorescent signal.
A key design strategy is the Detection by Electron Transfer-controlled Emission Quenching (DETEQ) concept. acs.org In this model, a nitroindole derivative is positioned in proximity to a fluorescent dye. In the absence of the target analyte, the nitro group quenches the dye's fluorescence via PET. Upon binding of the sensor to its target, conformational changes can increase the distance between the dye and the quencher, or alter the electronic environment, thereby inhibiting PET and restoring fluorescence. acs.orgkit.edu This principle has been successfully applied in designing hybridization-sensitive probes for DNA and RNA, where 5-nitroindole quenches the fluorescence of a dye in a flexible single-stranded state, but not in the rigid, double-stranded hybridized form. acs.orgresearchgate.net
The synthesis of these intricate sensor molecules is often facilitated by a modular "click" chemistry approach. This versatile strategy allows for the efficient conjugation of various fluorophores to a clickable nitroindole building block, enabling the rapid screening and optimization of sensor properties for different targets. acs.org
Table 1: Key Design Principles for Nitroindole-Based Fluorescent Sensors
| Principle | Description | Key Features |
|---|---|---|
| Photoinduced Electron Transfer (PET) | The nitro group acts as an electron acceptor, quenching the fluorescence of a nearby donor fluorophore. | "Turn-on" signal upon analyte binding, high signal-to-background ratio. |
| DETEQ Concept | Fluorescence is quenched in the "off" state and restored in the "on" state due to conformational changes affecting the quencher's proximity to the fluorophore. | Sensitive to binding events that alter molecular structure or rigidity. |
| Modular Synthesis ("Click" Chemistry) | Allows for the versatile and efficient assembly of sensor components (fluorophore, nitroindole quencher, recognition element). | Facilitates rapid optimization of sensor properties. |
| Structural Tuning | The indole scaffold, along with substituents like the methoxy group, can be modified to fine-tune electronic and steric properties. | Influences quenching efficiency, stability, and analyte specificity. |
Detection of Reactive Oxygen, Nitrogen, and Sulfur Species
The unique reactivity of the nitroaromatic system makes nitroindole derivatives promising candidates for developing fluorescent probes for reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). The general strategy involves the chemical reduction of the nitro group by these reactive species into a highly fluorescent amino group.
For the detection of Reactive Oxygen Species (ROS) , the design often relies on the oxidative properties of species like the hydroxyl radical (•OH) or peroxynitrite (ONOO⁻). While specific examples for this compound are not abundant in the literature, the principle follows the design of other nitroaromatic-based ROS probes. These probes are typically non-fluorescent due to the quenching effect of the nitro group. Reaction with a specific ROS would lead to a chemical transformation that either removes the nitro group or converts it to an amine, thus "turning on" the fluorescence. nih.govresearchgate.netrsc.org
In the realm of Reactive Nitrogen Species (RNS) , probes for nitric oxide (NO) and peroxynitrite are of significant interest. nih.govencyclopedia.pub The detection mechanism can involve the reduction of the nitro group. For instance, some probes are designed to react with NO to form a fluorescent triazole product. thermofisher.com Another approach involves the reduction of the nitro group to an amine by species generated from NO. The design of such probes requires careful tuning of the reactivity to ensure selectivity for the target RNS over other cellular components. nih.gov A rhodamine hydrazide–4-nitroindole-3-carboxaldehyde conjugate has been reported as a "turn-on" chemosensor for mercury ions, but the underlying principle of using the reactive aldehyde and the nitro-functionalized indole scaffold demonstrates the potential for designing probes for other analytes, including RNS. researchgate.net
For Reactive Sulfur Species (RSS) , such as hydrogen sulfide (B99878) (H₂S) and persulfides, probes are often designed based on the reductive capacity of these species. nih.govmdpi.comnih.gov H₂S is known to reduce nitro groups to amines, a reaction that can be harnessed for fluorescent sensing. nih.gov The design of a selective RSS probe would involve incorporating the this compound core into a molecular structure where the nitro group is accessible for reduction by the target RSS, leading to a significant increase in fluorescence. researchgate.net
Table 2: General Mechanisms for Detecting Reactive Species with Nitroindole-Based Probes
| Target Species | General Reaction Mechanism | Outcome |
|---|---|---|
| ROS (e.g., •OH, ONOO⁻) | Oxidation-induced transformation or reduction of the nitro group. | Fluorescence "turn-on". |
| RNS (e.g., NO, ONOO⁻) | Reduction of the nitro group to an amine or formation of a fluorescent triazole. | Fluorescence "turn-on". |
| RSS (e.g., H₂S) | Reduction of the nitro group to an amine by the sulfur species. | Fluorescence "turn-on". |
Bioimaging Applications in Cellular Environments
The favorable photophysical properties of nitroindole derivatives, particularly their ability to function as quenchers in "turn-on" probes, make them well-suited for bioimaging applications in living cells. rsc.orgmdpi.com These probes offer the advantage of low background fluorescence, leading to a high signal-to-noise ratio upon activation, which is crucial for sensitive detection in complex cellular environments.
Nitroindole-based probes have been successfully employed for imaging nucleic acids. Hybridization-sensitive probes that incorporate 5-nitroindole can be used to visualize DNA and RNA in a cellular context. acs.org The strong "light-up" effect upon binding to the target nucleic acid sequence means that washing steps to remove unbound probes may not be necessary, making them suitable for live-cell imaging. acs.orgkit.edu
Furthermore, the versatility of the indole scaffold allows for the design of probes that target specific subcellular compartments. By attaching organelle-targeting moieties, it is possible to direct the nitroindole-based sensor to locations such as the mitochondria or the cytoplasm. nih.govrsc.org For example, a chemosensor based on a 4-nitroindole (B16737) derivative was successfully used for imaging mercury ions within the cytoplasm of living cells. researchgate.net This demonstrates the potential for developing this compound-based probes for imaging a variety of analytes in specific cellular locations.
The development of near-infrared (NIR) fluorescent probes is a growing area of interest for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. mdpi.com While not yet extensively explored for this compound, the principles of extending the conjugation of the fluorophore in a nitroindole-based sensor could lead to the development of NIR probes for advanced bioimaging applications.
Photochemical and Photobiological Investigations
The nitro group in nitroindole derivatives is not only a modulator of fluorescence but also a photoactive moiety. Upon absorption of light, these compounds can undergo a variety of photochemical reactions, which can be harnessed for applications such as the controlled release of bioactive molecules and for studying interactions with biomolecules.
Light-Induced Cleavage Mechanisms and Photolysis of Nitroindoles
Nitroindoles, including 5-nitroindole and 7-nitroindole, can function as photocleavable groups. nih.gov Irradiation with UV-A light (around 350 nm) triggers a radical-mediated process. The excited nitro group abstracts a hydrogen atom from the 1'-position of the deoxyribose sugar in an oligonucleotide context. This intramolecular hydrogen transfer leads to the release of a nitrosoindole and the formation of a highly unstable deoxyribonolactone, which is an abasic site in the DNA strand. nih.gov Subsequent treatment with mild base or heat can then lead to the cleavage of the DNA backbone. nih.gov This photocleavage is rapid, with a half-life on the order of minutes. nih.gov
A similar mechanism is observed for 1-acyl-7-nitroindolines, which are used as photoactivated protecting groups for carboxylic acids. researchgate.net Upon photolysis, a key intermediate, a nitronic anhydride, is formed. In aqueous solutions, this intermediate can undergo cleavage to release the carboxylic acid and 7-nitrosoindole. researchgate.net The specific substituents on the indole ring, such as the methoxy group in this compound, can influence the efficiency and kinetics of these photolytic processes.
Electron Transfer Processes in Photoreactions with Biomolecules (e.g., DNA)
As discussed in the context of fluorescent sensors (Section 5.2.1), photoinduced electron transfer is a key process in the interaction of nitroindoles with biomolecules. When a nitroindole is incorporated into a DNA strand near a fluorescent dye, excitation of the dye can lead to electron transfer to the nitroindole, resulting in fluorescence quenching. acs.orgkit.edu This process is highly dependent on the distance and orientation between the donor (dye) and the acceptor (nitroindole), which is why it is sensitive to DNA hybridization. acs.org
Beyond its role in quenching, electron transfer from the excited nitroindole to a biomolecule, or vice versa, can initiate photochemical reactions. nih.gov For instance, the excited state of a nitroaromatic compound can be a potent oxidant, capable of abstracting an electron from a nearby biomolecule like a guanine (B1146940) base in DNA. This can lead to the formation of radical ions and subsequent damage to the biomolecule. The presence of a methoxy group, an electron-donating group, on the indole ring of this compound would likely modulate the redox potential of the molecule and thus influence the efficiency and pathways of such electron transfer reactions.
Environmental Photochemistry and Atmospheric Fate of Nitroindoles
Indole and its derivatives are released into the atmosphere from various biogenic and anthropogenic sources. The atmospheric oxidation of indole is an important process that can lead to the formation of secondary organic aerosols (SOA) and brown carbon (BrC), which can impact air quality and climate. kit.educopernicus.orgresearchgate.net
Studies have shown that the oxidation of indole by hydroxyl radicals (•OH) or nitrate (B79036) radicals (NO₃) can lead to the formation of nitroindoles. kit.eduresearchgate.netacs.org In the presence of nitrogen oxides (NOx), the formation of 3-nitroindole is significantly enhanced. kit.educopernicus.org This nitroindole is a dominant chromophore in the resulting SOA, contributing significantly to its light absorption properties and its characterization as brown carbon. kit.educopernicus.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-nitroindole |
| 7-nitroindole |
| 3-nitroindole |
| 1-acyl-7-nitroindolines |
| 7-nitrosoindole |
| Rhodamine hydrazide–4-nitroindole-3-carboxaldehyde |
| Deoxyribonolactone |
Electrochemical Behavior and Applications of 5 Methoxy 4 Nitro 1h Indole
Voltammetric Studies and Redox Properties of Nitroindoles
Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox properties of nitroindoles. Studies on various nitroindole derivatives reveal the electrochemical behavior associated with the nitro group and the indole (B1671886) nucleus.
The reduction of the nitro group is a key feature in the electrochemistry of these compounds. The reduction potential of nitroarenes is influenced by substituents on the aromatic ring; electron-rich nitroarenes are reduced at more negative potentials. acs.org For instance, the reduction of p-substituted nitrobenzenes to their nitrobenzene (B124822) radical anions has been evaluated, showing a clear dependence on the electronic nature of the substituent. acs.org In the case of 5-methoxy-4-nitro-1H-indole, the methoxy (B1213986) group's electron-donating nature would be expected to influence the reduction potential of the nitro group.
The electrochemical oxidation of the indole ring itself is another important process. The oxidation of 5-substituted indoles, including 5-nitroindole (B16589), at a platinum electrode leads to the formation of a redox-active film. rsc.org Electrochemical and spectroscopic data suggest that the redox species in this film is a cyclic trimer. rsc.org The half-wave potential for the reduction of these trimers exhibits a linear relationship with the Hammett substituent constant, indicating that the 5-substituent is conjugated with the π-electron system of the trimer. rsc.org This allows for the tuning of the trimer's redox potential by judiciously choosing the substituent. rsc.org
Cyclic voltammetry has been employed to study the electrochemical intramolecular annulation of nitroenamines to synthesize 3-nitroindoles, providing insights into the reaction mechanism. rsc.org CV studies, in conjunction with control experiments, have suggested that such reactions can proceed via a sequential paired electrolysis process. researchgate.netrsc.org
Table 1: Electrochemical Data for Related Indole Derivatives This table is generated based on available data for related compounds and illustrates the type of information obtained from voltammetric studies. Specific data for this compound was not available in the search results.
| Compound | Technique | Electrode | Solvent/Electrolyte | E_pa (V) | E_pc (V) | Notes | Reference |
| 5-Nitroindole | LSV | Platinum disc | Not specified | +1.7 | - | Peak oxidation potential. | rsc.org |
| Indole-5-carboxylic acid | CV | Not specified | Not specified | Not specified | Not specified | Forms a cyclic trimer upon electrooxidation. | rsc.org |
| 5-Cyanoindole | CV | Not specified | Not specified | Not specified | Not specified | Forms a cyclic trimer upon electrooxidation. | rsc.org |
| N-methyl-indole-2-carboxylic acid | CV | Glassy carbon | MeOH / nBu4NPF6 | Not specified | -2.04 | Reduction peak potential vs Ag/AgCl. | acs.org |
E_pa: Anodic peak potential, E_pc: Cathodic peak potential, LSV: Linear Sweep Voltammetry, CV: Cyclic Voltammetry
Electrochemical Synthesis and Derivatization Strategies
Electrochemical methods offer green and efficient pathways for the synthesis and derivatization of nitroindoles. researchgate.net These techniques often operate under mild conditions and can avoid the use of hazardous reagents. rsc.org
A notable application is the electrochemical synthesis of 3-nitroindoles from nitroenamines. researchgate.netrsc.org This process can be mediated by potassium iodide in a sequential paired electrolysis, where both anodic and cathodic reactions contribute to the formation of the final product. researchgate.net The reaction is typically carried out in an undivided cell using carbon-based electrodes. researchgate.net
Furthermore, the electrochemical derivatization of surfaces can be achieved using nitroindole derivatives. For example, the deprotonation and subsequent electrochemical oxidation of 5-nitroindole in acetonitrile (B52724) on a glassy carbon electrode leads to the grafting of radicals onto the carbon surface. researchgate.net This method provides a means to functionalize surfaces with indole-based moieties.
Electrochemical approaches have also been developed for the C-H functionalization and C-N bond formation in indole synthesis, highlighting the versatility of electrosynthesis in creating complex molecular architectures. researchgate.net For instance, electrochemical methods can be applied in dehydrogenative processes as a greener alternative to chemical oxidants. researchgate.net
Mechanistic Insights into Electro-reduction and Electro-oxidation Pathways
Understanding the mechanisms of electro-reduction and electro-oxidation is crucial for optimizing electrochemical processes involving nitroindoles.
Electro-reduction: The electrochemical reduction of nitroaromatic compounds generally proceeds in a stepwise manner. The initial step is typically a one-electron reduction to form a nitro radical anion. acs.org Depending on the reaction conditions, particularly the pH, this radical anion can undergo further reduction to a nitroso and then a hydroxylamine (B1172632) derivative, ultimately leading to the corresponding amine. acs.org For nitroindoles, the reduction of the nitro group can be a key transformation. For example, the electroreduction of 5-nitroindole in an acidic medium containing HBr has been studied, leading to the formation of 4-bromo-5-aminoindole. researchgate.net
Electro-oxidation: The electro-oxidation of 5-substituted indoles, including 5-nitroindole, has been shown to proceed via the formation of a cyclic trimer. rsc.org Chronoamperometric studies at a rotating disc electrode for similar compounds indicated that the electrooxidation involves the initial formation of an asymmetric cyclic trimer in the diffusion layer, which then deposits onto the electrode surface. rsc.org In the case of the electrochemical synthesis of 3-nitroindoles from nitroenamines mediated by potassium iodide, a proposed mechanism involves the anodic oxidation of iodide to an iodine radical. researchgate.netnih.gov This radical facilitates the cyclization of the nitroenamine to a 3-nitroindolinyl radical, which is then cathodically reduced and protonated to a 3-nitroindoline. Subsequent oxidation yields the 3-nitroindole. researchgate.netnih.gov
Applications in Electrocatalysis and Green Electrochemical Processes
The electrochemical properties of nitroindoles lend themselves to applications in electrocatalysis and green chemistry.
Electrosynthesis, in general, is considered an environmentally benign platform for chemical transformations as it uses electrons as traceless reagents, often under mild conditions. rsc.orgresearchgate.net The electrochemical synthesis of 3-nitroindoles is a prime example of a green process, avoiding harsh reagents often used in traditional nitration methods. researchgate.netnih.gov
In the context of electrocatalysis, iodide can act as a redox mediator in the electrochemical synthesis of nitroindoles, enabling the reaction to occur at a lower potential. researchgate.net This indirect electrooxidation, where an electrochemically generated species catalyzes the desired chemical transformation, is a key strategy in green electrochemistry. researchgate.net
While direct applications of this compound in electrocatalysis were not found, the broader class of nitroindoles and their electrochemical behavior suggest potential for their use in developing sustainable synthetic methodologies. rsc.orgresearchgate.net The ability to electrochemically modify surfaces with nitroindole derivatives also opens up possibilities for creating novel catalytic materials. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives is undergoing a green revolution, with a strong emphasis on developing environmentally benign and efficient methods. researchgate.net Traditional approaches often involve harsh conditions and the use of hazardous reagents like concentrated nitric acid, which pose safety and environmental concerns. nih.govrsc.org
Future research is focused on several key areas:
Green Catalysts and Solvents: The use of ionic liquids, particularly bissulfonic acid acidic ionic liquids in water, is a promising green alternative to traditional acid catalysts and organic solvents. google.com This method offers mild reaction conditions, simple product separation, and catalyst reusability, making it suitable for industrial-scale production. google.com Other green catalysts being explored include biodegradable itaconic acid and reusable ionic liquids like [Et3NH][HSO4]. orientjchem.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a rapid, efficient, and environmentally friendly method for synthesizing indole derivatives. tandfonline.com This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. researchgate.netorientjchem.org
Novel Nitration Techniques: To avoid the hazards of strong acids, new methods for regioselective nitration are being developed. One such method uses ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, generating trifluoroacetyl nitrate (B79036) as the nitrating agent. nih.govrsc.org Electrochemical methods, such as sequential paired electrolysis, also offer a green and controlled approach to synthesizing nitroindoles. researchgate.net
Biotechnological Production: Leveraging microorganisms like bacteria and fungi that naturally produce indole presents a sustainable and eco-friendly production route. creative-proteomics.com This biotechnological approach is a greener alternative to chemical synthesis. creative-proteomics.com
| Synthetic Method | Key Features | Advantages |
| Ionic Liquid Catalysis | Utilizes bissulfonic acid acidic ionic liquids in water. google.com | Mild conditions, reusable catalyst, environmentally friendly. google.com |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. tandfonline.com | Rapid, high yields, energy-efficient. researchgate.nettandfonline.com |
| Solvent-Free Reactions | Conducted without a solvent, often using grinding. orientjchem.org | Reduced waste, cost-effective, environmentally benign. researchgate.netorientjchem.org |
| Electrochemical Synthesis | Uses electrical current to drive reactions. researchgate.net | Avoids harsh oxidants, sustainable, precise control. researchgate.net |
| Biotechnological Production | Utilizes microorganisms to produce indole. creative-proteomics.com | Eco-friendly, sustainable. creative-proteomics.com |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
While basic identification techniques are well-established, advanced methods are crucial for a deeper understanding of the complex structural and electronic properties of nitroindoles.
UV-Photoelectron Spectroscopy (UV-PES): This technique, combined with computational chemistry, provides a detailed analysis of the electronic structure of indole derivatives in the gas phase. acs.org It allows for the experimental determination of ionization energies, which can be correlated with the energies of occupied molecular orbitals, offering insights into chemical reactivity. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM calculations are powerful tools for understanding reaction mechanisms at a molecular level. frontiersin.org For instance, they have been used to support the putative mechanism of IDO1 inhibition by C2-aroyl indoles. frontiersin.org
Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is employed to study the optical properties of substituted indoles, such as their absorption and fluorescence spectra. rsc.orgresearchgate.net It helps in understanding the nature of electronic transitions and predicting non-linear optical (NLO) properties. rsc.org
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to investigate the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and non-covalent interactions, which are crucial for the stability of crystal structures. researchgate.net
These advanced techniques provide a more nuanced understanding of how substitutions, like the nitro and methoxy (B1213986) groups in 5-Methoxy-4-nitro-1H-indole, influence the molecule's electronic properties and behavior.
Deepening Mechanistic Understanding Through Advanced Tools
A thorough understanding of reaction mechanisms is fundamental for optimizing synthetic routes and designing molecules with specific properties.
Computational Modeling: Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in studying the activating and deactivating effects of substituents on the indole ring. acs.org For example, studies have shown that a nitro group has a strong deactivating effect, particularly at the ortho and para positions, which can be quantified using reactivity indices and proton affinities. acs.org
Spectroscopic Reaction Monitoring: Techniques like mass spectrometry can be used to analyze reaction mixtures over time, allowing for the identification of intermediates and corroboration of predicted reaction mechanisms. frontiersin.org 1H NMR spectral studies have also been used to elucidate the polymerization mechanism of indole and its derivatives. nih.gov
Mechanistic Studies of Novel Reactions: Research into new reactions, such as the visible-light-induced synthesis of 3-alkyl indoles, includes preliminary mechanistic studies that suggest radical processes are involved. researchgate.net Similarly, detailed control experiments and cyclic voltammetry are used to understand the mechanism of electrochemical syntheses. researchgate.net
These tools allow researchers to move beyond simple product analysis to a more profound understanding of the underlying chemical transformations.
Exploration of New Biological Targets and Therapeutic Areas for Nitroindole Scaffolds
The indole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous biologically active compounds. rjpn.orgrsc.org The introduction of a nitro group can significantly modulate the biological activity, opening up new therapeutic possibilities.
Anticancer Activity: Nitroindole derivatives are being investigated for their potential as anticancer agents. tandfonline.comnih.gov For example, 5-nitroindole-rhodanine conjugates have shown promising leishmanicidal activity and are being explored for their potential as antitrypanosomatid treatments. tandfonline.comacs.org Additionally, some 4-nitroindole (B16737) derivatives have been synthesized and evaluated for their biological activity. researchgate.net
Challenging Drug Targets: Natural product-based libraries, which often feature underrepresented scaffolds like indoles, are being used to identify chemical probes for challenging targets such as protein-protein interactions and nucleic acid complexes. nih.gov
Novel Ring Systems: Researchers are enriching the chemical space of bioactive scaffolds by creating new ring systems, such as indolobenzazepines, which are structurally related to indoles and may exhibit novel biological activities. acs.org
Targeting Noncoding RNAs: Chemical modifications of nucleic acids, including the introduction of 5-nitroindole-modified nucleotides, are being explored to reduce off-target effects of siRNA and develop new therapeutic strategies. mdpi.com
The exploration of nitroindole scaffolds against a wider range of biological targets is a vibrant area of research with the potential to yield new therapeutic agents for various diseases. precisionlife.com
| Therapeutic Area | Example of Nitroindole Application | Potential Mechanism |
| Antiparasitic | 5-nitroindole-rhodanine conjugates against Leishmania. tandfonline.com | Inhibition of essential parasitic enzymes or pathways. |
| Anticancer | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide derivatives. nih.gov | Induction of methuosis (a type of non-apoptotic cell death). nih.gov |
| Gene Regulation | 5-nitroindole-modified nucleotides in siRNA. mdpi.com | Reduction of sense strand activity to minimize off-target effects. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. longdom.orgacs.org
Predictive Modeling: AI/ML algorithms can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of new compounds. nih.govpnrjournal.com This allows researchers to prioritize the synthesis and testing of the most promising candidates.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. acs.org These models can explore a vast chemical space to identify new scaffolds and lead compounds.
Target Identification and Validation: AI can analyze large-scale biological data, such as genomic and proteomic data, to identify and validate new drug targets. longdom.orgnih.gov
Optimization of Drug Candidates: ML models can guide the optimization of lead compounds by predicting how structural modifications will affect their activity and properties. pnrjournal.com
The application of AI and ML to the design of nitroindole-based drugs has the potential to significantly accelerate the discovery of new therapeutics. acs.org
Green Chemistry Principles in Industrial-Scale Production
The principles of green chemistry are becoming increasingly important in the scale-up of chemical processes for industrial production. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. bohrium.com
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of indoles is a sustainable approach. creative-proteomics.com
Catalysis: The use of highly efficient and reusable catalysts, such as ionic liquids and nanocatalysts, can reduce waste and energy consumption. researchgate.netgoogle.com
Process Intensification: The development of continuous manufacturing processes and the use of technologies like microwave reactors can lead to more efficient and safer industrial production. researchgate.net
By incorporating green chemistry principles, the industrial-scale production of this compound and other valuable nitroindoles can be made more sustainable and economically viable.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Methoxy-4-nitro-1H-indole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nitration of a 5-methoxyindole precursor. Key steps include:
- Protection of reactive sites : Use acetic anhydride or Boc groups to prevent undesired side reactions during nitration .
- Nitration conditions : Employ a mixture of nitric acid and sulfuric acid at 0–5°C to control regioselectivity, ensuring nitro-group addition at the 4-position .
- Purification : Column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) isolates the product, with yields averaging 40–65% .
- Validation : Confirm purity via TLC and HPLC, and characterize using -NMR, -NMR, and HRMS .
Q. How can researchers reliably characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- NMR : Compare chemical shifts to analogous indole derivatives (e.g., 5-methoxyindole: δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : HRMS (FAB or ESI) confirms molecular ion peaks (expected m/z for : 191.15) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Data collection : Use high-resolution X-ray diffraction (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXTL or SHELXL for structure solution, incorporating restraints for disordered nitro/methoxy groups .
- Validation : Cross-check with PLATON for symmetry and hydrogen-bonding patterns. Address discrepancies via twinning analysis or alternative space groups .
Q. How can researchers design experiments to analyze the biochemical pathways influenced by this compound?
- Methodological Answer :
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors (e.g., serotonin or kinase targets) .
- In vitro assays :
- Enzyme inhibition : Test against COX-2 or cytochrome P450 isoforms using fluorometric assays .
- Cellular uptake : Radiolabel the compound () and track accumulation in cell lines (e.g., HeLa) .
- Pathway mapping : RNA-seq or metabolomics (LC-MS) identifies downstream effects on apoptosis or oxidative stress pathways .
Q. What experimental approaches mitigate conflicting results in the synthesis and bioactivity of nitro-substituted indoles?
- Methodological Answer :
- Reproducibility checks : Standardize solvents (e.g., anhydrous DMF), reaction times, and temperature controls across labs .
- Controlled variables : Test nitro-group orientation (para vs. meta) via regioselective synthesis and compare bioactivity .
- Data triangulation : Combine crystallography (for structure), NMR (for purity), and bioassays (for activity) to reconcile discrepancies .
Data Management & Interpretation
Q. How should researchers handle open-data requirements while protecting sensitive structural data for novel this compound derivatives?
- Methodological Answer :
- Anonymization : Deposit crystallographic data (CIF files) in public repositories (e.g., Cambridge Structural Database) with embargo periods for patent-pending compounds .
- Metadata standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, including solvent and instrument parameters .
Structural and Functional Analysis
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
